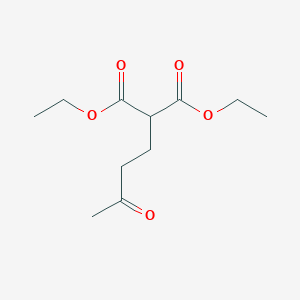
Diethyl (3-oxobutyl)malonate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diethyl (3-oxobutyl)malonate derivatives involves various strategies, including catalyzed arylation and alkylation reactions. For instance, a general method for the synthesis of alpha-aryl malonates has been described, highlighting the coupling of aryl iodide and diethyl malonate in the presence of copper(I) iodide and phenylphenol, offering a synthetic alternative with good to excellent yields under mild conditions (Hennessy & Buchwald, 2002).
Molecular Structure Analysis
The molecular structure of diethyl (3-oxobutyl)malonate derivatives has been thoroughly analyzed through various techniques, including crystal structure analysis. For example, the structure of substituted diethyl malonates was characterized by 1H NMR and X-ray crystal structure analysis, revealing important details about their crystalline form and intermolecular interactions (Liu et al., 2012).
Chemical Reactions and Properties
Diethyl (3-oxobutyl)malonate participates in a variety of chemical reactions, demonstrating its versatility as a reactant. For instance, its use in oxidative dimerization reactions has been explored, leading to the synthesis of complex dithiophene derivatives, highlighting its role in facilitating novel synthetic pathways (Citterio et al., 1996).
Wissenschaftliche Forschungsanwendungen
Synthesis of 4-Hydroxy-2-quinolinone Derivatives : Diethyl 2-(3'-methyl-I'-oxobut-2'-enyl) malonate is used to synthesize 4-hydroxy-2-quinolinone derivatives, which are precursors to pyrano alkaloids (Sekar & Prasad, 1999).
Alkylation of Nitroso Chlorides : Diethyl malonate effectively alkylates nitroso chlorides, forming substituted oximes with a diethyl malonate moiety in yields ranging from 20-90% (Bizjaev et al., 2004).
Lipase-Catalyzed Amine Resolution : Diethyl malonate acts as a green and efficient acyl donor for lipase-catalyzed amine resolution, presenting an attractive alternative to currently applied acyl donors (Simon et al., 2012).
Electrophilic Amination Reagent : Diethyl 2-[N-(p-methoxyphenyl)imino]malonate serves as a convenient electrophilic amination reagent for Grignard reagents, yielding N-alkylation products (Niwa et al., 2002).
Synthesis of Anticancer Drug Intermediates : A faster and more efficient method for synthesizing diethyl 2-(2-chloronicotinoyl)malonate, an important intermediate in small molecule anticancer drugs, was developed (Xiong et al., 2018).
Industrial Scale Production : Research on synthesizing carbonyl diethyl malonate highlighted high recovery ratios and yields, suitable for industrial scale production (Gui et al., 2011).
Heterocyclic Sulfone Systems : Diethyl 2-(1-phenyl-2-(phenylsulfonyl)ethylidene)malonate is highly reactive and can be transformed into various heterocyclic sulfone systems (Elkholy, 2008).
Oxidation Studies with Chromium : The oxidation of diethyl malonate with chromium under heating and microwave irradiation conditions has been studied (Katre & Ey, 2013).
Synthesis of Alpha-Aryl Malonates : Copper-catalyzed arylation of diethyl malonate provides a mild, efficient method for synthesizing alpha-aryl malonates (Hennessy & Buchwald, 2002).
Cyclocondensation Reactions : Malonates, including diethyl (3-oxobutyl)malonate, can be used in cyclocondensation reactions to produce six-membered heterocycles (Stadlbauer et al., 2001).
Zukünftige Richtungen
The use of malonates such as diethyl malonates shows important uses in the synthesis of carboxylic acids and their derivatives due to its active methylene group . Therefore, Diethyl (3-oxobutyl)malonate could potentially be used in the synthesis of a wide variety of carboxylic acids and methyl ketones .
Eigenschaften
IUPAC Name |
diethyl 2-(3-oxobutyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-4-15-10(13)9(7-6-8(3)12)11(14)16-5-2/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUWYSWCNMTCSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291471 | |
| Record name | diethyl (3-oxobutyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (3-oxobutyl)malonate | |
CAS RN |
4761-26-6 | |
| Record name | NSC75766 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl (3-oxobutyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



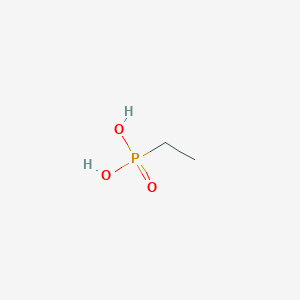
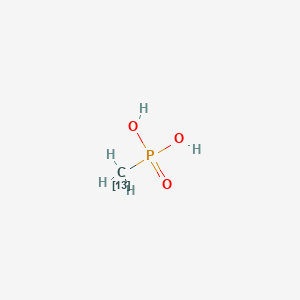
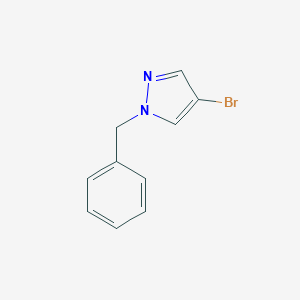
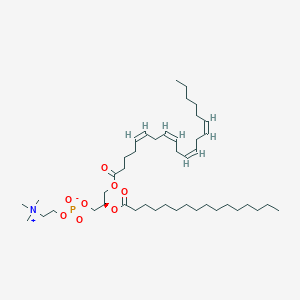
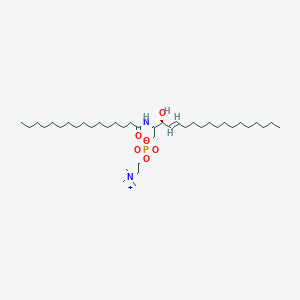
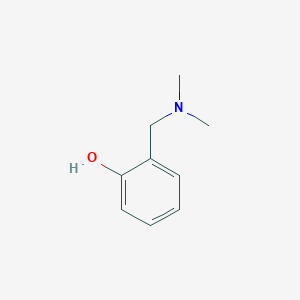
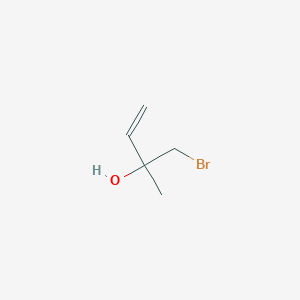
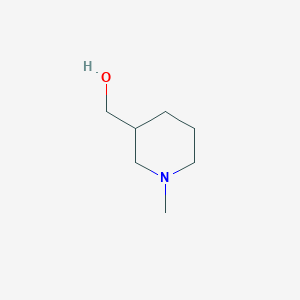

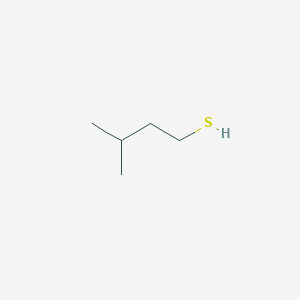
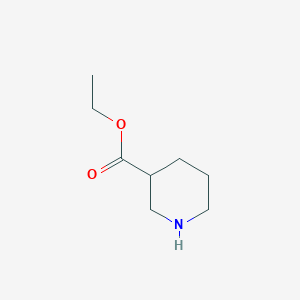
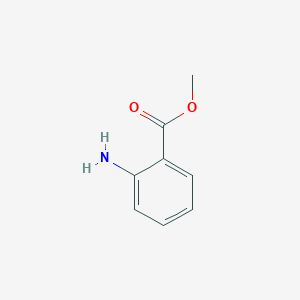
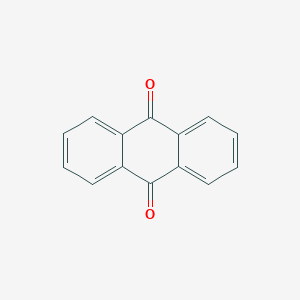
![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)